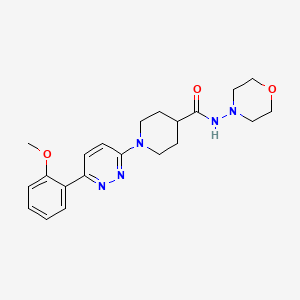

1-(6-(2-methoxyphenyl)pyridazin-3-yl)-N-morpholinopiperidine-4-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

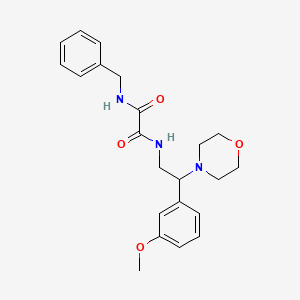

1-(6-(2-methoxyphenyl)pyridazin-3-yl)-N-morpholinopiperidine-4-carboxamide is a useful research compound. Its molecular formula is C21H27N5O3 and its molecular weight is 397.479. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Heterocyclic Compound Synthesis and Application

- Chemical Synthesis and Biological Activity: A study by Ding and Zhong (2022) explored the synthesis and application of a heterocycle compound similar in structure to the query compound. It was examined for its treatment and nursing applications against children bronchial pneumonia, indicating its potential in medical applications due to its biological activity related to the release of TNF-α and IL-1β into the alveolar lavage fluid and its interaction with the NF-κB activation levels in the epithelial cells of the respiratory tract mucosa (Ding & Zhong, 2022).

Anticancer and Antimicrobial Activities

Anticancer Activity

Lu et al. (2021) synthesized a compound with a structure indicating potential antiproliferative activity against cancer cell lines. This highlights the compound's relevance in cancer research and its potential as a basis for developing new anticancer drugs (Lu et al., 2021).

Antimicrobial Activity

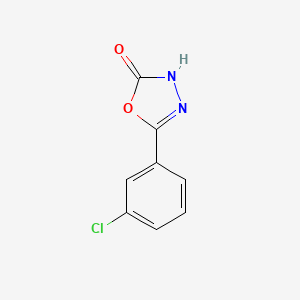

Fandaklı et al. (2012) explored the synthesis of 1,2,4-triazol-3-one derivatives and evaluated their antimicrobial activity. This research underscores the potential of such compounds in developing new antimicrobial agents, offering insights into the broader implications of chemical synthesis in addressing microbial resistance (Fandaklı et al., 2012).

Material Science and Imaging Applications

- Imaging Agent Synthesis for Parkinson's Disease: Wang et al. (2017) worked on the synthesis of [11C]HG-10-102-01 as a potential PET agent for imaging LRRK2 enzyme in Parkinson's disease. This research demonstrates the application of heterocyclic compounds in developing imaging agents for neurodegenerative diseases, highlighting their importance in medical diagnostics (Wang et al., 2017).

Wirkmechanismus

Mode of Action

It is known that pyridazinone derivatives, which this compound is a part of, have been found to inhibit calcium ion influx, which is required for the activation of platelet aggregation .

Biochemical Pathways

Pyridazinone derivatives have been shown to have numerous practical applications in medicinal chemistry against a range of biological targets and physiological effects .

Result of Action

It is known that pyridazinone derivatives have shown a wide range of pharmacological activities such as antimicrobial, antidepressant anti-hypertensive, anticancer, antiplatelet, antiulcer, herbicidal, antifeedant and various other anticipated biological activities .

Action Environment

It is known that the inherent polarity, low cytochrome p450 inhibitory effects and potential to reduce interaction of a molecule with the cardiac herg potassium channel add additional value in drug discovery and development .

Eigenschaften

IUPAC Name |

1-[6-(2-methoxyphenyl)pyridazin-3-yl]-N-morpholin-4-ylpiperidine-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H27N5O3/c1-28-19-5-3-2-4-17(19)18-6-7-20(23-22-18)25-10-8-16(9-11-25)21(27)24-26-12-14-29-15-13-26/h2-7,16H,8-15H2,1H3,(H,24,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRDUSCBPIDGUBZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C2=NN=C(C=C2)N3CCC(CC3)C(=O)NN4CCOCC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H27N5O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(Iodomethyl)-3-(trifluoromethyl)-2-oxabicyclo[2.1.1]hexane](/img/structure/B2559732.png)

![N-(3,4-difluorophenyl)-2-(2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetamide](/img/structure/B2559734.png)

![2-(ethylthio)-7-(4-fluorophenyl)-N-(2-methoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2559736.png)

![1-(4-methylphenyl)-6-(methylsulfanyl)-4-piperidino-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2559742.png)

![methyl 6-benzyl-2-(4-(N,N-dipropylsulfamoyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2559744.png)

![N-[4-(2-chloroacetyl)phenyl]-2-methylpropanamide](/img/structure/B2559746.png)

![(E)-6-(tert-butyl)-8-((4-fluorobenzylidene)amino)-[1,2,4]triazolo[4,3-b][1,2,4]triazin-7(8H)-one](/img/structure/B2559751.png)

![N-(2-Cyanopropan-2-yl)-N-methyl-2-[1-(pyridin-2-ylmethyl)imidazol-2-yl]sulfanylacetamide](/img/structure/B2559752.png)

![2-(4-ethoxyphenoxy)-N-{1-[1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}acetamide](/img/structure/B2559754.png)